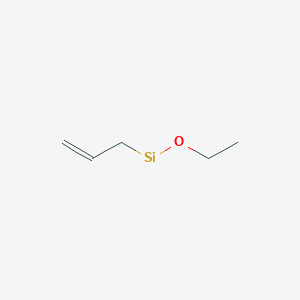

Ethoxy(prop-2-en-1-yl)silanylidene

Description

Ethoxy(prop-2-en-1-yl)silanylidene is a silicon-based organometallic compound featuring an ethoxy (-OCH₂CH₃) and a propenyl (CH₂=CH-CH₂) group bonded to a silicon atom. The silanylidene moiety (Si=) imparts unique electronic and steric properties, distinguishing it from traditional tetravalent silicon compounds. The ethoxy group enhances solubility in polar solvents, while the propenyl group contributes to reactivity in polymerization and cross-coupling reactions. Silicon’s lower electronegativity compared to carbon or phosphorus allows for distinct bonding characteristics, influencing thermal stability and catalytic applications .

Properties

Molecular Formula |

C5H10OSi |

|---|---|

Molecular Weight |

114.22 g/mol |

InChI |

InChI=1S/C5H10OSi/c1-3-5-7-6-4-2/h3H,1,4-5H2,2H3 |

InChI Key |

YGCDISFIYZPWFH-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si]CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethoxy(prop-2-en-1-yl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of allyl alcohol with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the allyl alcohol .

Industrial Production Methods: In industrial settings, the production of ethoxy(prop-2-en-1-yl)silane often involves continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethoxy(prop-2-en-1-yl)silane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, ethoxy(prop-2-en-1-yl)silane hydrolyzes to form silanols and ethanol.

Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in aqueous or humid environments.

Condensation: Often facilitated by acidic or basic catalysts.

Substitution: Requires nucleophiles such as amines or alcohols

Major Products:

Hydrolysis: Silanols and ethanol.

Condensation: Polysiloxanes.

Substitution: Various substituted silanes depending on the nucleophile used

Scientific Research Applications

Ethoxy(prop-2-en-1-yl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethoxy(prop-2-en-1-yl)silane exerts its effects primarily involves the formation of siloxane bonds. Upon hydrolysis, the compound forms silanols, which can further condense to create siloxane linkages. These linkages are responsible for the compound’s ability to modify surfaces and form durable coatings .

Comparison with Similar Compounds

Key Compounds:

Ethyl phenyl prop-1-en-2-ylphosphonate (): Contains ethyl, phenyl, and propenyl groups attached to phosphorus. The phosphorus atom’s higher electronegativity increases polarity, enhancing reactivity in nucleophilic substitutions compared to silicon analogs. Applications include agrochemical intermediates .

5-Methoxy-2-(prop-2-en-1-yl)benzoic acid (): Methoxy and propenyl groups on a benzene ring enable conjugation, stabilizing intermediates in organic synthesis. The carboxylic acid group facilitates hydrogen bonding, differing from silicon’s covalent bonding .

2-Methoxy-5-(prop-2-en-1-yl)aniline (): The propenyl group increases steric hindrance, while the methoxy and amine groups enhance biological activity through receptor interactions .

Table 1: Substituent Impact on Reactivity

| Compound | Substituents | Central Atom | Reactivity Profile |

|---|---|---|---|

| Ethoxy(prop-2-en-1-yl)silanylidene | Ethoxy, propenyl | Si | Moderate nucleophilicity, thermal stability |

| Ethyl phenyl prop-1-en-2-ylphosphonate | Ethyl, phenyl, propenyl | P | High electrophilicity, hydrolytic instability |

| 5-Methoxy-2-(prop-2-en-1-yl)benzoic acid | Methoxy, propenyl | C | Conjugation-driven stability, acidic H-bonding |

Central Atom Influence on Properties

Silicon’s larger atomic radius and lower electronegativity compared to carbon or phosphorus result in weaker π-bonding in silanylidenes, reducing resonance stabilization but increasing thermal stability. For example:

- Prop-2-en-1-ylamine derivatives (): Replacing silicon with nitrogen (e.g., ethyl(prop-2-en-1-yl)amine hydrochloride) increases basicity due to nitrogen’s lone pair, enabling protonation in biological systems .

- Phosphonate esters (): Phosphorus’s d-orbital participation allows for diverse coordination chemistry, unlike silicon’s sp³ hybridization .

Table 2: Central Atom Comparison

| Property | Si (Silanylidene) | P (Phosphonate) | C (Carboxylic Acid) |

|---|---|---|---|

| Electronegativity | 1.90 | 2.19 | 2.55 |

| Bond Strength (X=O) | Weaker π-bonding | Stronger P=O bonds | Strong C=O resonance |

| Common Applications | Polymer catalysts | Agrochemicals | Pharmaceuticals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.